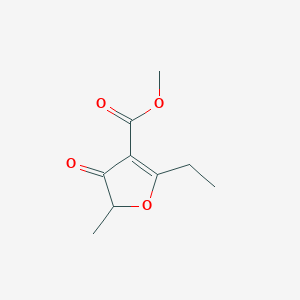

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate

描述

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a heterocyclic organic compound It is characterized by a furan ring substituted with ethyl, methyl, and carboxylate groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

化学反应分析

Types of Reactions

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid

Reduction: 2-Ethyl-5-Methyl-4-Hydroxy-4,5-Dihydrofuran-3-Carboxylate

Substitution: Various substituted esters or amides, depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a derivative known as JOTO1007 has shown promising results against human cervical cancer cells (Ca Ski). It was observed to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The study indicated that JOTO1007 induces apoptosis through a mitochondria-dependent pathway, suggesting its potential as a novel anti-metastatic agent .

Case Study: JOTO1007

| Study Aspect | Details |

|---|---|

| Cell Line | Human cervical cancer Ca Ski cells |

| Mechanism of Action | Inhibition of NF-kB; downregulation of MMP-2 and MMP-9 |

| Outcome | Suppressed migration and invasion; induced apoptosis |

Agricultural Applications

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be leveraged in developing environmentally friendly pest control agents. Research is ongoing to evaluate its effectiveness against specific pests and pathogens.

Potential Agrochemical Properties

| Property | Description |

|---|---|

| Target Pests | To be determined through ongoing studies |

| Mode of Action | Antagonistic effects on pest metabolism |

| Environmental Impact | Biodegradable; low toxicity to non-target species |

Material Science

In material science, Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can be utilized in the synthesis of polymers and resins due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Material Properties

| Property | Application |

|---|---|

| Thermal Stability | Enhances durability of polymer composites |

| Mechanical Strength | Improves structural integrity |

作用机制

The mechanism of action of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

相似化合物的比较

Similar Compounds

Ethyl 2-Methyl-4-Oxo-2-Cyclohexenecarboxylate:

Methyl 2-Ethyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate: A closely related compound with slight variations in the substitution pattern.

Uniqueness

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and potential applications. The presence of both ethyl and methyl groups, along with the ester functionality, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

生物活性

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article will explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- CAS Number : 3511-34-0

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

-

Anticancer Activity :

- Compounds in the same family have demonstrated the ability to induce apoptosis in cancer cells. For example, ethyl 2-anilino derivatives have been shown to activate caspase pathways leading to increased intracellular calcium and reactive oxygen species (ROS), which contribute to cell death in leukemia cells .

- A study highlighted that the compound induces apoptosis in HL-60 leukemia cells through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Properties :

Case Study 1: Apoptosis Induction in Leukemia Cells

A study investigated the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed:

- Cytotoxic Concentration : The half-maximal inhibitory concentration (IC50) was found to be approximately 23.5 µM.

- Mechanism : The compound increased caspase-3 activity and altered mitochondrial membrane potential, indicating a clear apoptotic pathway activation.

| Concentration (µM) | % Apoptotic Cells |

|---|---|

| 0 | 0.2 |

| 5 | 1.6 |

| 25 | 75.4 |

| 50 | 80.0 |

Case Study 2: Antimicrobial Activity

In another study focusing on volatile organic compounds related to this chemical class, it was found that specific derivatives inhibited the growth of Aspergillus flavus, a common fungal pathogen responsible for aflatoxin production. This indicates potential applications in food safety and preservation.

Research Findings

- Caspase Activation :

-

Cell Cycle Analysis :

- Flow cytometry results indicated that treated cells exhibited increased populations in the sub-G1 phase, further confirming apoptotic activity.

- Reactive Oxygen Species (ROS) :

属性

IUPAC Name |

methyl 2-ethyl-5-methyl-4-oxofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-6-7(9(11)12-3)8(10)5(2)13-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFRVBXZWXNWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384125 | |

| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-78-8 | |

| Record name | Methyl 2-ethyl-4,5-dihydro-5-methyl-4-oxo-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。